molecular formula C26H32O4 B14088176 (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

Cat. No.: B14088176
M. Wt: 408.5 g/mol
InChI Key: GXFQAIUKHDCTMF-NVQXNPDNSA-N
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Description

(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid is a complex organic compound with a unique structure that includes a naphthalene core substituted with isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene core, followed by the introduction of isobutyl groups through Friedel-Crafts alkylation. The final steps often involve the formation of the carboxylic acid groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid: shares similarities with other naphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m0/s1

InChI Key

GXFQAIUKHDCTMF-NVQXNPDNSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@]2(CC[C@@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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